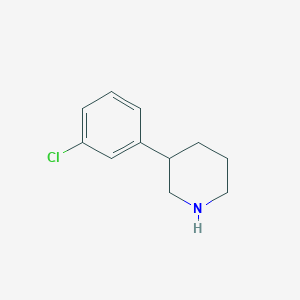

3-(3-Chlorophenyl)piperidine

Description

Positional Isomerism and Structural Context within the Piperidine (B6355638) Chemical Class

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula but differ in the position of a substituent group on a parent skeleton. doubtnut.comaakash.ac.in In the case of chlorophenylpiperidines, isomerism can arise from two main structural variations: the position of the chlorine atom on the phenyl ring and the attachment point of the chlorophenyl group to the piperidine ring.

For 3-(3-Chlorophenyl)piperidine, the "3-" prefix indicates the chlorophenyl group is attached to the third carbon atom of the piperidine ring, counting from the nitrogen atom (position 1). The "(3-Chloro...)" part specifies that the chlorine atom is on the third carbon of the phenyl ring (the meta position).

Its positional isomers therefore include:

Isomers based on chlorine position: The chlorine atom can be at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring.

Isomers based on phenylpiperidine linkage: The entire chlorophenyl group can be attached to the piperidine ring at the 2-, 3-, or 4-position.

This gives rise to a variety of distinct chemical compounds, each with a unique spatial arrangement and, consequently, potentially different physical, chemical, and biological properties. nih.gov For instance, 1-chloropropane (B146392) and 2-chloropropane (B107684) are positional isomers where the only difference is the location of the chlorine atom on the propane (B168953) chain. aakash.ac.in Similarly, the characteristics of chlorophenylpiperidine derivatives are influenced by the specific placement of the chloro-substituent. cymitquimica.com

| Compound Name | Position of Chlorophenyl Group on Piperidine Ring | Position of Chlorine Atom on Phenyl Ring | CAS Number |

|---|---|---|---|

| 3-(2-Chlorophenyl)piperidine | 3 | 2 (ortho) | - |

| This compound | 3 | 3 (meta) | 55989-12-3 chemical-suppliers.eu |

| 3-(4-Chlorophenyl)piperidine | 3 | 4 (para) | 55989-13-4 sigmaaldrich.com |

| 4-(3-Chlorophenyl)piperidine | 4 | 3 (meta) | 99329-53-0 chemsrc.com |

| 4-(4-Chlorophenyl)piperidine | 4 | 4 (para) | - |

Broader Significance of Chlorophenylpiperidine Derivatives in Medicinal Chemistry Research

The piperidine ring is a fundamental component in medicinal chemistry, and its derivatives are extensively studied for their diverse pharmacological properties. ontosight.ai The chlorophenylpiperidine scaffold, in particular, is a valuable building block in the design and synthesis of new therapeutic agents. cymitquimica.comontosight.ai The presence of the chlorophenyl group can significantly influence a molecule's lipophilicity and its ability to interact with biological targets, making it a point of interest in drug design. cymitquimica.com

Research has shown that derivatives of this structural class exhibit a wide range of biological activities. ontosight.ai These activities include potential applications in treating neurological disorders, pain, and inflammatory conditions. ontosight.ai For example, modifications of the chlorophenylpiperidine structure have been explored to create compounds with anti-inflammatory and analgesic effects. Furthermore, certain derivatives have been investigated for their potential to inhibit the proliferation of cancer cells.

The versatility of the chlorophenylpiperidine core allows for the synthesis of complex molecules with specific biological functions. evitachem.com Studies have been conducted on derivatives for their activity as histamine (B1213489) H3 receptor inverse agonists, which are being researched for their potential to promote vigilance and cognition. nih.gov Other research has focused on creating trazodone (B27368) analogues with affinity for serotonin (B10506) receptors, which play a role in the pharmacotherapy of depression. mdpi.com The development of novel synthesis methods, including microwave-assisted techniques, facilitates the creation of new libraries of these compounds for further biological evaluation. mdpi.com The wide-ranging biological potential of molecules built upon this scaffold underscores the importance of chlorophenylpiperidine derivatives as lead compounds in modern drug discovery. openmedicinalchemistryjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(3-chlorophenyl)piperidine |

InChI |

InChI=1S/C11H14ClN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |

InChI Key |

DQIABPVPOGBDGH-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chlorophenylpiperidine Structures

General Synthetic Strategies Applicable to Substituted Piperidines

The construction of the piperidine (B6355638) ring is a fundamental challenge in organic synthesis. nih.gov Traditional and modern methods often involve either the formation of the heterocyclic ring from acyclic precursors or the modification of a pre-existing ring system, such as pyridine (B92270). researchgate.net

Multi-step synthesis provides a reliable pathway to complex piperidine derivatives by building the molecular framework in a controlled, sequential manner. A common and straightforward approach is the hydrogenation of a correspondingly substituted pyridine ring. dtic.mil For a compound like 3-(3-chlorophenyl)piperidine, this would involve the reduction of 3-(3-chlorophenyl)pyridine.

Another versatile multi-step strategy involves the cyclization of a linear precursor. For instance, a synthetic route to the related 3-arylpiperidines has been described that begins with a substituted phenylacetonitrile. researchgate.net A patented method for a similar compound, (S)-3-(4-chlorophenyl)-piperidine, illustrates a typical four-step sequence: google.com

Alkylation: A chlorophenyl acetonitrile (B52724) is alkylated with a reagent like 1-bromo-3-chloropropane.

Reduction: The nitrile group of the resulting product is reduced to a primary amine.

Cyclization: The newly formed amine undergoes intramolecular cyclization to form the racemic piperidine ring.

Resolution: The racemic mixture is resolved to isolate the desired stereoisomer.

Multi-component reactions (MCRs) offer a more convergent approach, assembling the piperidine core in a single step from several starting materials. acs.orgresearchgate.net For example, a one-pot condensation of an aromatic aldehyde, an amine, and a β-ketoester can efficiently generate highly functionalized piperidines. researchgate.netgrowingscience.com

The success of these synthetic strategies hinges on the specific reaction conditions and the choice of catalysts. Hydrogenation of pyridines, for example, is often accomplished using catalysts like nickel at elevated temperatures and pressures, or other reducing agents such as sodium in ethanol. dtic.mil

Modern piperidine synthesis increasingly relies on transition metal catalysis to achieve high efficiency and selectivity.

Palladium (Pd) catalysts are used for Wacker-type aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including piperidines. organic-chemistry.org

Rhodium (Rh) catalysts have been shown to facilitate the intramolecular anti-Markovnikov hydroamination of aminopropyl-vinylarenes to yield 3-arylpiperidines. organic-chemistry.org

Gold (Au) catalysts can promote the intramolecular hydroamination of allenes for the enantioselective formation of vinyl piperidines. organic-chemistry.org

Zinc (Zn) catalysts , in combination with specific ligands, can be used for enantioselective [4+2] cyclization reactions to produce substituted piperidines. thieme-connect.com

The table below summarizes various catalytic systems employed in the synthesis of substituted piperidines.

| Catalyst System | Reaction Type | Product Type | Reference |

| Nickel (Ni) | Pyridine Hydrogenation | Piperidines | dtic.mil |

| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | 3-Arylpiperidines | organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | Wacker-type Cyclization | Piperidines | organic-chemistry.org |

| Phosphinegold(I) complexes | Intramolecular Hydroamination | Vinyl Piperidines | organic-chemistry.org |

| Zn(OTf)₂ / F-BOPA ligand | [4+2] Cyclization | Aminopiperidines | thieme-connect.com |

Advanced Synthetic Approaches and Challenges in Related Chlorophenylpiperidine Derivatives

The synthesis of specific isomers of chlorophenylpiperidines, particularly enantiomerically pure forms, requires advanced methods that can precisely control the spatial arrangement of atoms. The primary challenges lie in achieving high regioselectivity (controlling the position of substituents) and stereoselectivity (controlling the 3D orientation). nih.gov

Achieving regio- and stereocontrol is crucial for synthesizing pharmacologically active molecules. A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This three-step process is broadly applicable: acs.org

Partial Reduction of Pyridine: The aromatic pyridine ring is first partially reduced to a dihydropyridine (B1217469) intermediate.

Rh-catalyzed Asymmetric Carbometalation: The key step involves a rhodium catalyst with a chiral ligand coupling the dihydropyridine with an arylboronic acid (such as 3-chlorophenylboronic acid). This reaction proceeds with high yield and excellent enantioselectivity to form a 3-substituted tetrahydropyridine (B1245486). nih.govorganic-chemistry.org

Final Reduction: The tetrahydropyridine is then fully reduced to the desired enantioenriched 3-arylpiperidine.

Palladium-catalyzed C–H arylation represents another advanced method for achieving selectivity. By using a directing group at the C(3) position of a piperidine precursor, it is possible to selectively functionalize the C(4) position, leading to cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org

Forming the piperidine ring via intramolecular cyclization is a common and effective strategy, where a linear substrate containing a nitrogen source cyclizes to form a C-N or C-C bond. nih.gov There are numerous approaches to this ring closure: nih.gov

Radical-Mediated Cyclization: Cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov

Hydroamination/Cyclization: An acid-mediated cascade of alkynes can generate an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov

Dipolar Cycloaddition: Intramolecular nitrone dipolar cycloaddition is a general approach to synthesizing substituted piperidines and can be used to control stereochemistry. iupac.org

Lithiation-Cyclization: The use of n-BuLi/(−)-sparteine complex on appropriate N-Boc protected amines can lead to enantioselective syntheses of 2-substituted piperidines. acs.org

An alternative to building the entire molecule from scratch is the direct functionalization of a pre-formed piperidine or phenyl ring. This is a highly valuable strategy for late-stage modification in drug discovery. acs.org

Piperidine Ring Functionalization: Direct C-H functionalization of the piperidine ring can be challenging due to the relative inertness of C-H bonds. However, rhodium-catalyzed C-H insertions have been developed to introduce substituents at specific positions. The site selectivity (e.g., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For example, 3-substituted analogues can be prepared indirectly through the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening of the cyclopropane (B1198618) intermediate. nih.gov

Phenyl Ring Functionalization: The functionalization of the phenyl ring in related structures, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), has been explored to understand structure-activity relationships. nih.gov Studies have shown that modifying the phenyl ring is possible, but the choice and position of the substituent are critical. For instance, in MPEP analogs, only nitro (NO₂) and cyano (CN) groups at the 3-position of the phenyl ring led to a retention of biological activity. nih.gov Palladium-catalyzed methods are also effective for the direct ortho-alkenylation and acetoxylation of phenols, which proceeds through C-H activation. nih.gov

Structure Activity Relationship Sar Studies of Chlorophenylpiperidine Derivatives

Influence of Chlorophenyl Substitution Position on Pharmacological Profile

The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of a ligand's affinity and selectivity for its target receptor. While direct SAR studies comparing the chloro-isomers of 3-phenylpiperidine (B1330008) are not extensively documented, principles can be drawn from broader studies on phenylpiperazines and other CNS-active scaffolds.

In studies of 4-phenylpiperidines and 4-phenylpiperazines, moving a substituent between the ortho, meta, and para positions often results in a shift in receptor affinity and even the primary biological target. For instance, in a series of substituted phenylpiperazines, it was found that para-substituted compounds displayed a higher affinity for the Monoamine Oxidase A (MAO-A) enzyme, whereas ortho- and meta-substituted analogs tended to show greater affinity for the dopamine (B1211576) D2 receptor. scispace.com This suggests that the spatial and electronic influence of the substituent's position directs the molecule's interaction towards different binding pockets. The meta-position, as seen in 3-(3-Chlorophenyl)piperidine, often provides a balance of steric and electronic properties that can be favorable for specific receptor interactions, such as those at dopamine and serotonin (B10506) receptors.

| Substitution Position | General Impact on Pharmacological Profile (Inferred from Related Scaffolds) | Potential Target Preference |

|---|---|---|

| Ortho (2-Chloro) | Introduces significant steric hindrance, which can either enhance selectivity by forcing a specific conformation or decrease affinity by preventing optimal binding. | Dopamine D2 Receptor |

| Meta (3-Chloro) | Offers a balance of electronic withdrawal and steric bulk, often leading to potent and selective interactions. This position is crucial for dopamine autoreceptor agonist activity in related hydroxy-analogs. nih.gov | Dopamine Autoreceptors, Serotonin Receptors |

| Para (4-Chloro) | May lead to different target engagement compared to ortho and meta isomers. In some series, this position favors interactions with enzymes like MAO-A over membrane receptors. scispace.com | Monoamine Oxidase A (MAO-A) |

Stereochemical Determinants of Biological Potency and Selectivity

The 3-phenylpiperidine structure contains a chiral center at the C3 position of the piperidine (B6355638) ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-3-phenylpiperidine and (R)-3-phenylpiperidine. Biological systems are inherently chiral, and as a result, these enantiomers often exhibit markedly different pharmacological properties, including potency, selectivity, and even mode of action (e.g., agonist versus antagonist).

This stereoselectivity is well-documented in the closely related analog 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a ligand for dopamine receptors. Studies have shown that the agonist actions at central dopamine autoreceptors reside primarily in the (+)-enantiomer. nih.gov In contrast, the (-)-enantiomer displays weak affinity for both presynaptic and postsynaptic dopamine receptors and acts as an antagonist at the dopamine-linked adenylate cyclase. nih.gov This stark difference underscores that the specific three-dimensional arrangement of the phenyl group relative to the piperidine ring is crucial for precise interaction with the receptor's binding site. For derivatives of 3-phenylpiperidine, it is consistently observed that one enantiomer is significantly more potent or possesses a different pharmacological profile than the other.

| Enantiomer | Observed Activity in 3-PPP (A Close Analog) | Implication for this compound Derivatives |

|---|---|---|

| (+) Enantiomer (e.g., (+)-3-PPP) | Acts as a potent agonist at dopamine autoreceptors. nih.gov | One enantiomer is expected to be significantly more potent, likely driving the primary desired activity. |

| (-) Enantiomer (e.g., (-)-3-PPP) | Exhibits weak affinity and can act as an antagonist at postsynaptic receptors. nih.gov | The other enantiomer may be inactive, less potent, or possess a different, potentially undesirable, pharmacological profile. |

Impact of Piperidine Ring Substitution Patterns on Ligand-Target Interactions

Modifications to the piperidine ring, particularly at the nitrogen atom (N1), are a cornerstone of SAR studies for this class of compounds. The nature of the substituent on the piperidine nitrogen dictates the molecule's affinity, selectivity, and intrinsic activity by influencing its size, lipophilicity, and ability to interact with specific residues in the receptor binding pocket.

Extensive research on 3-(3-hydroxyphenyl)piperidine derivatives has demonstrated that the N-substituent is critical for potent and selective dopamine autoreceptor activity. nih.gov The unsubstituted piperidine (a secondary amine) often serves as a starting point, but N-alkylation significantly modulates its pharmacological profile.

Small Alkyl Groups: A small methyl group can result in high affinity for certain targets, such as the sigma-1 receptor in some piperidine series. nih.gov

Propyl Group: An N-n-propyl group is often optimal for dopamine D2 receptor affinity and is a key feature of many potent dopamine receptor ligands, including the classic 3-PPP. nih.gov

Larger/Bulky Groups: Increasing the alkyl chain length to butyl or pentyl, or introducing a phenethyl group, can maintain or sometimes enhance potency. nih.gov

These findings indicate that the receptor binding site contains a lipophilic pocket that can accommodate N-substituents of varying sizes. The optimal substituent often depends on the specific receptor subtype being targeted.

| Piperidine N-Substituent (on 3-(3-hydroxyphenyl)piperidine) | Relative Dopamine Autoreceptor Stimulating Activity |

|---|---|

| -H (unsubstituted) | Low |

| -CH₃ (Methyl) | Moderate |

| -CH₂CH₂CH₃ (n-Propyl) | High |

| -CH(CH₃)₂ (Isopropyl) | Very High |

| -CH₂CH₂CH₂CH₃ (n-Butyl) | Very High |

| -CH₂CH₂-Phenyl (Phenethyl) | Very High |

Data derived from studies on 3-(3-hydroxyphenyl)piperidine derivatives. nih.gov

Rational Design Principles for Novel Chlorophenylpiperidine Analogs

The SAR data gathered from chlorophenylpiperidine derivatives and their analogs provide a foundation for the rational design of new chemical entities with improved pharmacological properties. The key principles involve leveraging computational tools and established medicinal chemistry strategies.

Pharmacophore Modeling: A primary approach is the development of a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. nih.govnih.gov For a this compound analog, a pharmacophore model would typically include:

A hydrophobic/aromatic feature (the chlorophenyl ring).

A hydrogen bond acceptor or specific electronic feature (the chlorine atom).

A positive ionizable feature (the protonated piperidine nitrogen).

Defined spatial relationships between these features.

This model can then be used to guide the design of new molecules or for virtual screening of compound libraries to identify novel hits. nih.govrsc.org

Bioisosteric Replacement: Another powerful strategy is bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. nih.govctppc.orgpatsnap.com For this compound, this could involve:

Replacing the phenyl ring with a different aromatic heterocycle (e.g., pyridine (B92270), thiophene) to modulate electronic properties and solubility. ctppc.org

Substituting the chlorine atom with other halogens (F, Br) or a trifluoromethyl (-CF₃) group to fine-tune lipophilicity and electronic influence.

Modifying the piperidine ring to a different saturated heterocycle (e.g., pyrrolidine, azepane), although studies show that the piperidine ring is often optimal for specific dopamine receptor interactions. nih.gov

QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR studies can develop predictive models that correlate the physicochemical properties of a series of compounds with their biological activity. nih.govscispace.com By understanding which steric and electronic fields around the molecule are favorable or unfavorable for activity, chemists can strategically add or modify substituents to design more potent analogs.

By integrating these principles, researchers can move beyond trial-and-error synthesis and rationally design novel chlorophenylpiperidine analogs with optimized affinity, selectivity, and pharmacokinetic profiles for their intended therapeutic target.

Pharmacological Investigations and Biological Target Identification

In Vitro Pharmacological Characterization

Receptor Agonism and Antagonism Assays

While research exists for structurally related compounds, such as various chlorophenylpiperazines or piperidine (B6355638) derivatives with different substitution patterns, the user's strict instructions to focus solely on 3-(3-Chlorophenyl)piperidine prevent the inclusion of that data. Extrapolating findings from different molecules would be scientifically inaccurate and violate the core requirements of the request.

Should published data for this compound become available, this article can be generated.

Enzyme Inhibition Studies

Currently, there is a lack of specific research data in publicly available scientific literature detailing the enzyme inhibition properties of this compound. While the broader class of piperidine-containing compounds has been investigated for activity against various enzymes, dedicated studies focusing on this particular molecule's capacity to inhibit specific enzymes have not been identified.

Cellular Functional Activity Assays

Mechanisms of Action Elucidation

The primary mechanism of action for this compound and its analogues revolves around the modulation of central neurotransmitter systems.

Substantial evidence indicates that 3-phenylpiperidines act as potent and selective agonists for central dopamine (B1211576) autoreceptors. acs.orgdntb.gov.uasemanticscholar.org The 3-phenylpiperidine (B1330008) structure is considered crucial for this high potency and selectivity. acs.org The compound is a structural analogue of Preclamol (3-(3-hydroxyphenyl)-N-n-propylpiperidine), a well-documented selective dopamine autoreceptor agonist. nih.govjohnshopkins.edu

Dopamine autoreceptors are presynaptic receptors (primarily D2 and D3 subtypes) located on dopaminergic neurons. Their activation provides a negative feedback signal that inhibits the synthesis and subsequent release of dopamine. By stimulating these autoreceptors, 3-phenylpiperidine derivatives effectively reduce dopaminergic neurotransmission. acs.orgnih.gov This modulatory effect is a key aspect of their pharmacological profile, suggesting a role as a dopamine stabilizer.

Table 1: Activity of 3-Phenylpiperidine Analogues on Dopamine Systems

| Compound Class | Primary Target | Mechanism of Action | Effect on Dopamine |

| 3-Phenylpiperidines | Dopamine Autoreceptors (Presynaptic D2/D3) | Agonist | Inhibition of synthesis and release |

| Preclamol | Selective Dopamine Autoreceptor | Agonist | Inhibition of dopamine release |

The interaction of this compound with intracellular signaling pathways is inferred from its primary action on D2-like dopamine receptors. These G protein-coupled receptors are known to modulate a variety of downstream signaling cascades. nih.gov While direct studies on this compound are limited, its agonistic activity at D2 autoreceptors would predictably trigger the following pathways:

Adenylate Cyclase Inhibition: A primary signaling pathway for D2 receptors involves the inhibition of adenylate cyclase through the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Ion Channel Modulation: D2 receptor activation is linked to the modulation of ion channels, which can influence neuronal excitability. nih.gov

MAP Kinase Pathways: Dopamine receptors can also signal through pathways like the mitogen-activated protein (MAP) kinase cascade, which is involved in regulating cellular processes such as growth and differentiation. nih.gov

Activation of these pathways by a dopamine autoreceptor agonist like this compound would be the biochemical mechanism underlying the inhibition of dopamine synthesis and release.

There is no scientific evidence available to suggest that this compound functions by modulating protein-protein interactions (PPIs). Its established mechanism is centered on its activity as a ligand for dopamine receptors rather than interfering with the binding of one protein to another.

Preclinical Pharmacological Evaluation in Animal Models

In Vivo Efficacy Studies in Disease Models

Models of Neurological Disorders (e.g., Epilepsy, Schizophrenia, Cognitive Deficits)

Preclinical research into derivatives containing the 3-chlorophenyl moiety has been conducted in models of epilepsy. A study investigating a series of novel 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified compounds with significant anticonvulsant properties. These compounds were evaluated in established acute animal models of epilepsy, including the maximal electroshock (MES) and the psychomotor (6 Hz) seizure tests.

Notably, one of the most active compounds identified in this series was a 3-(2-chlorophenyl) derivative, which demonstrated superior efficacy when compared to the reference drug, valproic acid, in both the MES and 6 Hz seizure models. The research indicated that several compounds in the series, which includes 3-(3-chlorophenyl) analogues, exhibited anticonvulsant protection in the 6 Hz test.

| Animal Model | Parameter | Lead Compound Result | Reference Drug (Valproic Acid) Result |

|---|---|---|---|

| Maximal Electroshock (MES) Test | ED₅₀ (mg/kg) | 68.30 | 252.74 |

| 6 Hz (32 mA) Test | ED₅₀ (mg/kg) | 28.20 | 130.64 |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | Protection at 100 mg/kg | 50% (2/4 animals) | Not specified |

Current literature available for review does not provide specific preclinical data on 3-(3-Chlorophenyl)piperidine or its direct derivatives in animal models of schizophrenia or cognitive deficits. While piperidine (B6355638) and piperazine (B1678402) derivatives are recognized as important scaffolds in the development of antipsychotic agents, specific efficacy studies for this compound in models such as phencyclidine (PCP)-induced psychosis or in tasks assessing cognitive performance have not been detailed. nih.govmpg.de

Pain and Nociception Models

The therapeutic potential of compounds structurally related to this compound has been explored in animal models of pain. A series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones were synthesized and evaluated for analgesic activity. nih.gov It is important to distinguish that these compounds feature a piperazine ring instead of a piperidine ring. In the mouse hot-plate test, a model for thermal nociceptive stimuli, these compounds demonstrated an efficacy comparable to that of morphine. nih.gov Furthermore, select compounds from this series were also found to be active in the abdominal constriction test, a model of chemical-induced visceral pain. nih.gov

Additionally, recognizing that anticonvulsant agents often possess analgesic properties, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were assessed in the formalin model of tonic pain. The second phase of the formalin test is associated with inflammatory pain and central sensitization, and activity in this phase suggests a potential anti-inflammatory profile and utility in neuropathic pain states.

| Animal Model | Observed Effect | Note |

|---|---|---|

| Mouse Hot-Plate Test | Increased pain threshold, efficacy similar to morphine | Evaluates response to thermal pain |

| Abdominal Constriction Test | Active in reducing writhing responses | Evaluates response to chemical pain |

Anti-osteoporosis Models

In the field of bone metabolism, research has been conducted on novel piperidine-3-carboxamide derivatives for their potential as anti-osteoporosis agents. nih.gov One such derivative, (R)-1-((3-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)piperidine-3-carboxamide, was evaluated for its ability to inhibit Cathepsin K, an enzyme pivotal in bone resorption. nih.govresearchgate.net

The therapeutic potential of a lead compound from this series was assessed in an in vivo ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. nih.gov The study found that treatment with the compound led to an increase in the bone mineral density of the OVX mice, suggesting a potent anti-bone resorption effect that warrants further investigation for its potential in treating osteoporosis. nih.govresearchgate.net

Anti-cancer Activity in Hematological Cancer Cell Lines

The anti-cancer potential of piperidine derivatives has been a subject of investigation. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and evaluated for their activity against cancer. nih.gov Specific compounds from this series demonstrated the ability to reduce the growth of several hematological cancer cell lines. nih.gov

The study reported cytotoxic effects in myeloma, leukemia, and natural killer t-cell lymphoma (NKTL) cell lines. nih.gov The mechanism of action was linked to an increase in the mRNA expression of genes that promote apoptosis, such as p53 and Bax. nih.gov

| Cancer Type | Cell Lines Tested | Observed Effect |

|---|---|---|

| Myeloma | Multiple Myeloma cell lines | Reduced cell growth |

| Leukemia | Leukemia cell lines | Reduced cell growth |

| Lymphoma | Natural Killer T-cell Lymphoma (NKTL) cell lines | Reduced cell growth |

Neurotransmission Modulation in Animal Systems

The mechanism of action for several derivatives is believed to involve the modulation of key neurotransmitter systems. For the [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogues that showed antinociceptive effects, their action was prevented by reserpine, suggesting an interaction with the noradrenergic and/or serotoninergic systems. nih.gov

In the study of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives with anticonvulsant activity, in vitro binding assays were performed to elucidate the molecular mechanism. The findings for the most active compound suggest that its effects are likely mediated through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

Assessment of Behavioral Signatures in Animal Models

The preclinical evaluation of these compounds inherently involves the assessment of behavioral signatures in animal models. The antinociceptive activity of [(3-chlorophenyl)piperazinylpropyl]pyridazinones was quantified by measuring behavioral responses to noxious stimuli. nih.gov In the hot-plate test, the latency to a behavioral response (e.g., paw licking) is measured, while the abdominal constriction test involves counting the number of writhing behaviors, both of which serve as indicators of pain perception. nih.gov

Similarly, the anticonvulsant screening of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives involved observing distinct behavioral endpoints. The MES test induces tonic hind limb extension, and the 6 Hz test induces a psychomotor seizure characterized by a stun posture, with the compounds being evaluated for their ability to prevent these specific seizure-induced behaviors.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 3-(3-chlorophenyl)piperidine, might interact with a protein target at the atomic level.

Ligand-Protein Interaction Analysis

While specific molecular docking studies solely focused on this compound are not extensively documented in publicly available literature, research on structurally related piperidine (B6355638) and arylpiperazine derivatives provides a framework for understanding its potential interactions. For instance, studies on arylpiperazine analogs as 5-HT1A receptor agonists have utilized homology modeling and molecular docking to elucidate binding mechanisms. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand recognition and activation of the receptor. For derivatives of pyrrolo[3,4-c]pyrrole (B14788784) containing a chlorobenzene (B131634) group, van der Waals interactions have been shown to be important for the stabilization of the ligand in the binding cavity of certain enzymes. mdpi.com

In studies of piperidine derivatives as dual antagonists for histamine (B1213489) H3 and sigma-1 receptors, molecular modeling has been employed to identify putative protein-ligand interactions responsible for their high affinity. nih.gov These analyses highlight the importance of the piperidine moiety as a critical structural element for activity. nih.gov The insights gained from these related compounds suggest that the 3-chlorophenyl group and the piperidine ring of this compound would likely engage in a combination of hydrophobic, and potentially halogen-bonding, interactions with amino acid residues within a protein's binding site.

Binding Energy Calculations

Binding energy calculations are a critical component of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energies typically indicate a more stable ligand-protein complex.

Identification of Active Site Residues and Binding Poses

A primary outcome of molecular docking is the identification of the specific amino acid residues that form the binding site and the prediction of the most favorable binding pose of the ligand. This information is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

For example, in the docking of arylpiperazine derivatives to the 5-HT1A receptor, specific residues responsible for key interactions are identified, guiding the design of new analogs. nih.gov Similarly, for certain pyrrolo[3,4-c]pyrrole derivatives, docking studies have identified that the piperazine (B1678402) ring is surrounded by specific amino acids like Phe169, Ile406, Lys409, and Ala410, and that hydrogen bonds are formed with other residues such as Phe177, Gln413, and Ala672. mdpi.com Based on these analogous studies, it can be inferred that the 3-chlorophenyl group of this compound would likely occupy a hydrophobic pocket within the active site, while the piperidine nitrogen could act as a hydrogen bond acceptor or be involved in ionic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

QSAR models are developed to predict the biological activity of new, unsynthesized compounds based on their chemical structure. These models are built using a dataset of compounds with known activities.

While a specific QSAR model for this compound was not found in the reviewed literature, numerous studies have successfully applied QSAR to classes of piperidine and piperazine derivatives. nih.govacs.org For instance, 2D and 3D-QSAR models have been generated for piperidine and piperazine derivatives as acetylcholinesterase inhibitors, resulting in models with good predictive power. acs.org Another study on furan-pyrazole piperidine derivatives developed QSAR models for their Akt1 inhibitory and antiproliferative activities. nih.gov These models, once validated, can be used to virtually screen libraries of compounds and prioritize them for synthesis and biological testing.

Correlation of Molecular Descriptors with Pharmacological Potency

A key aspect of QSAR is the identification of molecular descriptors that are significantly correlated with the pharmacological potency of the compounds. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

In a QSAR study of arylpiperazine derivatives, it was suggested that the hydrophobic part arising from the aromatic region and the electron-withdrawing parts play a vital role in the agonist activity. nih.gov For a series of substituted purine (B94841) derivatives, descriptors like SsCH3E-index, H-Donor Count, and molecular weight were found to be important for their inhibitory activity against c-Src tyrosine kinase. researchgate.net These findings from related compound classes suggest that for this compound, descriptors related to its hydrophobicity (due to the chlorophenyl group), size, and electronic properties would likely be important determinants of its pharmacological potency.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of this compound at the atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity.

In a computational study of a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to determine the HOMO and LUMO energies. sci-hub.seresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For the aforementioned piperidine derivative, the calculated HOMO-LUMO energy gap was found to be significant, indicating good kinetic stability. sci-hub.seresearchgate.net The HOMO was primarily localized on the chlorophenyl rings, while the LUMO was distributed over the piperidin-4-one ring system. sci-hub.seresearchgate.net

For this compound, similar DFT calculations would be expected to show the HOMO localized predominantly on the electron-rich 3-chlorophenyl moiety, owing to the presence of the chlorine atom and the aromatic system. The LUMO would likely be distributed across the piperidine ring and the C-Cl bond. The magnitude of the HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity and the energy required for electronic excitations.

Table 1: Frontier Molecular Orbital (FMO) Analysis of a 3-Chlorophenylpiperidine Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital; electron-donating capacity |

| LUMO | - | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |

| Energy Gap (ΔE) | - | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability |

Reactivity Predictions (e.g., Fukui Functions, Molecular Electrostatic Potential)

Quantum chemical calculations can predict the reactive behavior of this compound.

Fukui Functions are used to identify the most electrophilic and nucleophilic sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, Fukui analysis would likely indicate that the nitrogen atom of the piperidine ring is a primary site for electrophilic attack (nucleophilic center), while the carbon atoms of the chlorophenyl ring, particularly those influenced by the electron-withdrawing chlorine atom, would be susceptible to nucleophilic attack (electrophilic centers).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In the MEP map of a molecule like this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. For a related piperidin-4-one derivative, the MEP map revealed negative potential around the carbonyl oxygen and the chlorine atoms, identifying them as potential sites for electrophilic interactions. sci-hub.seresearchgate.net The hydrogen atoms, particularly the N-H proton of the piperidine ring, would exhibit a positive electrostatic potential, making them susceptible to interactions with electron-rich species. nih.gov

Non-covalent Interaction Analysis (e.g., Reduced Density Gradient, Electron Localization Function)

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and molecular recognition of compounds like this compound, particularly in condensed phases and biological systems. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov An analysis of related chlorophenyl structures reveals the importance of C-H···Cl, C-H···π, and π···π stacking interactions in stabilizing the crystal lattice. nih.govrsc.org For this compound, RDG analysis would help to identify and quantify the intramolecular and intermolecular interactions that govern its conformational preferences and crystal packing.

Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of space. It is used to visualize chemical bonds and lone pairs of electrons. In the context of this compound, ELF analysis would clearly depict the covalent bonds within the piperidine and chlorophenyl rings, as well as the localization of the lone pair of electrons on the nitrogen atom.

In Silico Pharmacokinetic and Drug-Likeness Predictions

For this compound and its derivatives, in silico models can provide valuable data on key pharmacokinetic parameters. Various online tools and software, such as SwissADME and pkCSM, are commonly employed for these predictions. nih.govresearchgate.netnih.gov

Key Predicted Properties:

Lipophilicity: Often expressed as logP, this parameter is crucial for membrane permeability and solubility.

Aqueous Solubility: Affects absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes involved in drug metabolism.

Drug-Likeness Rules: Assesses compliance with established guidelines such as Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability. For instance, Lipinski's rules state that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Studies on various piperidine derivatives have shown that they generally exhibit good drug-like characteristics, with many compounds adhering to Lipinski's rules. researchgate.net In silico ADMET profiling of a library of piperidine-based inhibitors indicated that the majority had favorable physicochemical properties and high gastrointestinal absorption. researchgate.net

Table 2: Representative In Silico ADMET and Drug-Likeness Predictions for a Piperidine Scaffold

| Parameter | Predicted Value/Classification | Importance |

| Molecular Weight | < 500 g/mol | Oral bioavailability |

| LogP (Lipophilicity) | 1-3 | Membrane permeability, solubility |

| Aqueous Solubility | Moderately to highly soluble | Absorption, formulation |

| GI Absorption | High | Oral bioavailability |

| BBB Permeability | Varies (Yes/No) | CNS effects |

| CYP Inhibition | Inhibitor/Non-inhibitor of specific isoforms | Drug-drug interactions |

| Lipinski's Rule of Five | 0-1 violations | Drug-likeness, oral bioavailability |

| Veber's Rule | Compliant | Oral bioavailability |

Note: This table presents typical predicted values for piperidine-based compounds based on available literature. Specific values for this compound would require a dedicated in silico analysis.

Advancements and Future Research Trajectories

Development of Novel Chlorophenylpiperidine Derivatives as Lead Compounds

The piperidine (B6355638) ring is a prevalent feature in numerous drug candidates and natural alkaloids. mdma.ch The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net This has spurred extensive research into creating novel derivatives, including those based on the chlorophenylpiperidine scaffold, as lead compounds for various therapeutic targets.

One area of development involves creating simplified analogues of naturally occurring nitrogen mustards. uni-giessen.de Researchers have synthesized bis-3-chloropiperidines and 3-chloropiperidines that have demonstrated promising DNA alkylating capabilities. uni-giessen.de Certain derivatives have shown greater activity against colon, ovarian, and pancreatic cancer cell lines than the reference compound chlorambucil (B1668637). uni-giessen.de These compounds are believed to act by forming a highly reactive aziridinium (B1262131) ion that can be attacked by nucleophiles like nucleobases. nih.gov

In another approach, novel 3,3-disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology. nih.gov Starting from an initial lead, optimization focused on the interaction with the Trp23 pocket of the HDM2 protein led to the identification of compounds that caused tumor regression in human cancer xenograft models in mice. nih.gov

Furthermore, research has explored the synthesis of piperidine analogues of 1-(3-chlorophenyl)piperazine, a well-known serotonin (B10506) ligand, to develop new agents with potential activity at serotonin receptors. researchgate.net Additionally, novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and evaluated for their anticancer effects, with some compounds showing potent activity against human leukemia cells. researchgate.net

Table 1: Examples of Novel Chlorophenylpiperidine Derivatives and their Therapeutic Potential

| Derivative Class | Therapeutic Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| Bis-3-chloropiperidines | Anticancer (DNA alkylating agents), Anthelmintic | More active than chlorambucil against certain cancer cell lines; active against S. mansoni and C. elegans. | uni-giessen.de, nih.gov |

| 3,3-Disubstituted piperidines | Anticancer (HDM2-p53 inhibitors) | Demonstrated tumor regression in human cancer xenograft models. | nih.gov |

| Piperidine analogues of 1-(3-chlorophenyl)piperazine | Serotonin receptor ligands | Synthesis of potential CNS agents. | researchgate.net |

Exploration of Multi-Targeting Ligands within the Piperidine Scaffold

The development of ligands that can modulate multiple biological targets simultaneously is a growing strategy in drug discovery, particularly for complex diseases like Alzheimer's. The piperidine scaffold is well-suited for this approach. nih.gov

For instance, naturally inspired multitarget-directed ligands have been synthesized from piperine (B192125) for the management of Alzheimer's disease. nih.gov One such derivative, compound PD07, demonstrated significant inhibitory activity against cholinesterases (ChEs), BACE1, and Aβ1-42 aggregation in vitro. nih.gov This compound also showed neuroprotective properties and improved memory and cognition in animal models of amnesia. nih.gov Similarly, carbamoylpiperidine derivatives have been proposed as multi-targeted drugs for Alzheimer's by combining acetylcholinesterase (AChE) inhibition with antioxidant activity. ajchem-a.com

The piperidine core is also being explored for creating mimics of other biologically important molecules. For example, piperidine nucleosides have been synthesized as conformationally restricted mimics of Immucillins, which are nucleoside analogues with applications in treating cancer, autoimmune disorders, and viral infections. mdpi.com The synthesized piperidine nucleosides were designed to adopt a specific conformation that resembles the bioactive form of Immucillins. mdpi.com

Innovative Synthetic Methodologies for Enantiomerically Pure Compounds

The stereochemistry of piperidine-containing drugs is crucial, as different enantiomers can have vastly different potency, selectivity, and pharmacokinetic profiles. thieme-connect.com Consequently, significant effort has been dedicated to developing innovative synthetic methods to produce enantiomerically pure piperidine compounds. researchgate.netthieme-connect.com

Several strategies have been employed to achieve enantioselectivity. One approach involves the use of readily available chiral starting materials from the "chiral pool." Enantiomerically pure 3-aminopiperidine and its derivatives have been synthesized from natural α-amino acids such as D-lysine and D-ornithine. researchgate.netjustia.com This method involves the cyclization of the amino acid derivatives to form a lactam, followed by protection and reduction steps. researchgate.net

Another common strategy is the enantiomeric resolution of racemic mixtures. For example, (R)-3-aminopiperidine, a key intermediate for several drugs, can be obtained from a racemic mixture by crystallization of its diastereomeric salt formed with a chiral acid like (R)-2-methoxy-2-phenylacetic acid. justia.com

More advanced catalytic methods are also being developed. A novel approach involves a stepwise dearomatization/borylation of pyridine (B92270) derivatives. acs.org This method uses a copper(I)-catalyzed reaction to produce enantioenriched 3-boryl-tetrahydropyridines, which can then be converted to chiral piperidines. acs.org Other techniques include palladium-catalyzed reactions for preparing 2- and 2,6-substituted piperidines and gold-catalyzed annulation procedures. ajchem-a.com Enzymatic strategies are also emerging as promising alternatives for the synthesis of chiral piperidones, which are key intermediates for piperidines. researchgate.net

Table 2: Methodologies for Synthesizing Enantiomerically Pure Piperidines

| Methodology | Description | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of natural chiral starting materials like D-ornithine and D-lysine. | High yields and enantiopurity. | researchgate.net, justia.com |

| Enantiomeric Resolution | Separation of a racemic mixture using a chiral resolving agent. | Crystallization of diastereomeric salts. | justia.com |

| Curtius/Hofmann Rearrangement | Rearrangement of N-protected nipecotic acid derivatives. | Provides access to 3-aminopiperidine derivatives. | justia.com |

| Catalytic Asymmetric Synthesis | Stepwise dearomatization/borylation of pyridines using a chiral copper catalyst. | Facile access to chiral piperidines from readily available materials. | acs.org |

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational methods are increasingly integral to modern drug discovery, accelerating the identification and optimization of lead compounds. In the context of chlorophenylpiperidine research, these approaches are used to predict biological targets, understand drug-receptor interactions, and refine molecular design. researchgate.netrsc.org

Molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding modes of ligands. For instance, computational studies were used to understand how a potent piperidine-based sigma receptor 1 (S1R) agonist interacts with its target. rsc.org MD simulations revealed the crucial amino acid residues involved in the binding, providing a basis for future structure-based optimization. rsc.org Similarly, docking studies have been employed to suggest potential interactions with receptors like the ADORA1 receptor for newly synthesized piperidine derivatives. researchgate.net

Structure-activity relationship (SAR) studies are often guided by computational analysis. In the development of BACE-1 inhibitors for Alzheimer's disease, SAR analysis revealed that introducing a 3-chlorophenyl group on the chroman ring enhanced the fit within the S3 pocket of the enzyme, improving potency. acs.orgacs.org Density Functional Theory (DFT) calculations have also been performed to explore the physical and chemical properties of lead compounds, providing further insight for optimization. nih.gov

Web-based tools are also utilized in the early stages of discovery. The Swiss Target Prediction Webserver, for example, has been used to analyze newly synthesized ligands and predict their most likely biological targets, helping to guide subsequent experimental evaluation. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, 4-(3-chlorophenyl)piperidine (CAS 99329-53-0) can be synthesized via alkylation of piperidine derivatives using 3-chlorophenyl precursors under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane or THF is often used to stabilize intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in aryl-piperidine bond formation .

- Temperature : Reactions are typically conducted at 60–80°C to balance yield and side-product formation.

Yield optimization (e.g., ~70–80%) requires rigorous purification via column chromatography or recrystallization .

Q. How can researchers ensure compound purity and validate structural integrity during synthesis?

Methodological Answer: Critical characterization techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of the chlorophenyl group and piperidine ring conformation. For example, the aromatic proton signals in this compound appear as a doublet of doublets (δ 7.2–7.4 ppm) due to meta-substitution .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C11H14ClN: 196.0893).

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Safety measures include:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors.

- Waste disposal : Segregate halogenated waste for incineration or treatment by certified facilities .

- Emergency response : For skin exposure, wash immediately with soap/water; for ingestion, seek medical attention and provide SDS .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound impact biological activity?

Methodological Answer: Enantiomeric separation can be achieved via chiral chromatography (e.g., Chiralpak® AD-H column) or asymmetric synthesis. For example, enantioselective alkylation of piperidine precursors using chiral auxiliaries (e.g., Evans’ oxazolidinones) yields >90% enantiomeric excess (ee) . Biological assays (e.g., receptor binding studies) reveal that (R)-enantiomers often exhibit higher affinity for CNS targets like sigma receptors compared to (S)-forms .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

Methodological Answer: Discrepancies in activity data (e.g., IC50 values) may arise from:

- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) to mimic physiological environments .

- Metabolic stability : Use liver microsomes to assess compound degradation rates, which affect in vivo efficacy .

- Structural analogs : Compare with derivatives like 3-methyl PCP (CAS 91164-59-9) to isolate the role of the chlorophenyl group .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based CNS therapeutics?

Methodological Answer: Key SAR insights include:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 3-position enhances blood-brain barrier permeability .

- Piperidine modifications : N-alkylation (e.g., methyl or ethyl groups) modulates receptor selectivity. For example, N-methyl derivatives show reduced off-target binding .

- Bioisosteres : Replacing the chlorophenyl group with fluorophenyl or thiophenyl moieties retains activity while improving metabolic stability .

Q. What analytical methods are recommended for detecting this compound in complex biological matrices?

Methodological Answer: For pharmacokinetic studies:

Q. How does this compound interact with neuronal ion channels, and what experimental models validate these interactions?

Methodological Answer:

- Electrophysiology : Patch-clamp assays on transfected HEK293 cells (e.g., expressing NMDA receptors) quantify inhibition potency .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses within the receptor’s hydrophobic pocket .

- In vivo models : Rodent behavioral assays (e.g., forced swim test) correlate receptor modulation with antidepressant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.